4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide

Description

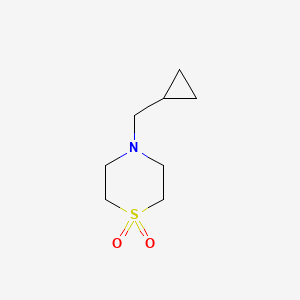

4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide is a thiomorpholine derivative characterized by a sulfone group (1,1-dioxide) and a cyclopropylmethyl substituent at the 4-position of the heterocyclic ring. Thiomorpholine 1,1-dioxides are sulfur-containing six-membered heterocycles with broad pharmacological relevance, including antibacterial, antiviral, and anti-inflammatory activities . The cyclopropylmethyl group introduces steric and electronic effects that may enhance metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name |

4-(cyclopropylmethyl)-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c10-12(11)5-3-9(4-6-12)7-8-1-2-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEGBHIHWJAJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with cyclopropylmethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the 1,1-dioxide derivative .

Industrial Production Methods

Industrial production of 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.

Substitution: The cyclopropylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiomorpholine derivatives.

Substitution: Various substituted thiomorpholine derivatives depending on the substituent used.

Scientific Research Applications

4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The 1,1-dioxide group is known to participate in redox reactions, which can modulate the activity of redox-sensitive enzymes and pathways .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- MCPBA Oxidation : Efficient for sulfur oxidation but sensitive to steric hindrance .

- Indium/AcOH-Mediated Cyclization : Optimized for nitroarene substrates, with yields improved by acetic acid (e.g., 46–52% for aryl derivatives) .

Physicochemical Properties

| Compound Name | Melting Point (°C) | Solubility | Stability |

|---|---|---|---|

| 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide | 114–116 | Soluble in polar aprotic solvents | Stable under inert conditions |

| 4-(4-Methylphenyl)thiomorpholine 1,1-dioxide | 142.8–144.8 | Low water solubility | Stable at room temperature |

| 4-(4-Chlorophenyl)thiomorpholine 1,1-dioxide | Not reported | Likely similar to aryl analogs | May decompose under high heat |

| 3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride | Not reported | Enhanced aqueous solubility | Sensitive to moisture |

Key Observations :

Biological Activity

4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiomorpholines, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure

The chemical structure of 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide can be represented as follows:

- Molecular Formula : C8H13NO2S

- Molecular Weight : 189.26 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not extensively documented |

| Solubility | Soluble in organic solvents |

| LogP | Moderate lipophilicity |

The biological activity of 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound's thiomorpholine ring structure allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modifications that alter their function. This interaction could result in various biological effects depending on the target pathways involved.

Pharmacological Effects

Research indicates that thiomorpholines exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains.

- Anticancer Potential : Preliminary studies suggest that compounds in this class may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : There is evidence supporting the role of thiomorpholines in modulating inflammatory responses.

Antimicrobial Activity

In a study examining the antimicrobial properties of various thiomorpholine derivatives, 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide demonstrated significant activity against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and exhibited an MIC (Minimum Inhibitory Concentration) of approximately 32 µg/mL, indicating moderate potency compared to standard antibiotics.

Anticancer Research

A recent investigation into the anticancer properties of thiomorpholine compounds revealed that 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide effectively inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded at approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells. These findings suggest that this compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thiomorpholine compounds. In vitro assays demonstrated that 4-(Cyclopropylmethyl)thiomorpholine 1,1-dioxide reduced the production of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in activated macrophages. This effect was observed at concentrations as low as 10 µM, indicating its potential utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.